Cas no 41653-95-6 ((Z)-hept-4-enoic acid)

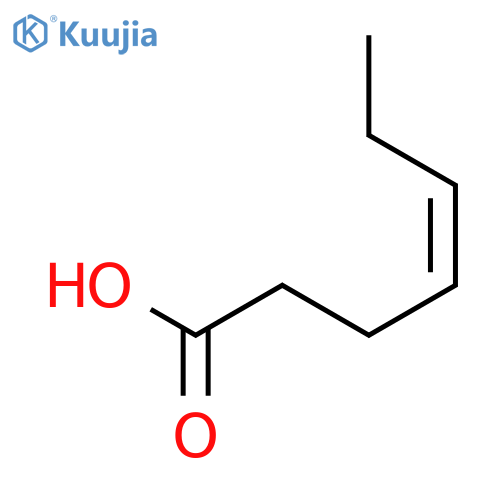

(Z)-hept-4-enoic acid structure

商品名:(Z)-hept-4-enoic acid

(Z)-hept-4-enoic acid 化学的及び物理的性質

名前と識別子

-

- (Z)-hept-4-enoic acid

- (Z)-4-Heptenoic acid

- CHEBI:179463

- 4Z-heptenoic acid

- EINECS 255-476-4

- (4Z)-4-heptenoic acid

- cis-4-heptenoic acid

- DTXSID701314841

- (4Z)-HEPT-4-ENOIC ACID

- C7:1n-3

- 4-heptenoic acid

- 4-Heptenoic acid, (Z)-

- hex-3-ene-1-carboxylic acid

- SCHEMBL113369

- KFXPOIKSDYRVKS-ARJAWSKDSA-N

- NS00088632

- 41653-95-6

- LMFA01030452

-

- インチ: InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-

- InChIKey: KFXPOIKSDYRVKS-ARJAWSKDSA-N

- ほほえんだ: CC\C=C/CCC(O)=O

計算された属性

- せいみつぶんしりょう: 128.08373

- どういたいしつりょう: 128.08373

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 密度みつど: 0.968

- ふってん: 222 ºC

- フラッシュポイント: 119 ºC

- 屈折率: 1.457

(Z)-hept-4-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973233-1g |

(Z)-Hept-4-enoic acid |

41653-95-6 | 98% | 1g |

¥8611.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973233-5g |

(Z)-Hept-4-enoic acid |

41653-95-6 | 98% | 5g |

¥22575.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973233-10g |

(Z)-Hept-4-enoic acid |

41653-95-6 | 98% | 10g |

¥32745.00 | 2024-05-14 |

(Z)-hept-4-enoic acid 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

推奨される供給者

atkchemica

(CAS:41653-95-6)(Z)-hept-4-enoic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ